molecular formula C12H16O3 B8417685 t-Butyl-4-hydroxy-phenyl acetate

t-Butyl-4-hydroxy-phenyl acetate

Cat. No. B8417685
M. Wt: 208.25 g/mol
InChI Key: DXKFWNAKGVBFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T-Butyl-4-hydroxy-phenyl acetate is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality t-Butyl-4-hydroxy-phenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about t-Butyl-4-hydroxy-phenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

t-Butyl-4-hydroxy-phenyl acetate

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

(2-tert-butyl-4-hydroxyphenyl) acetate

InChI

InChI=1S/C12H16O3/c1-8(13)15-11-6-5-9(14)7-10(11)12(2,3)4/h5-7,14H,1-4H3

InChI Key

DXKFWNAKGVBFHD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 36 g of 3-t-butyl-4-hydroxyanisole dissolved in 100 ml of anhydrous acetic acid was added a catalytic amount of concentrated sulfuric acid and the mixture was stirred at room temperature for 6 days. After the reaction solution was concentrated under reduced pressure, the concentrate was dissolved in 200 ml of acetonitrile and combined with 60 g of sodium iodide. To the resulting solution was added dropwise 51 ml of trimethylsilyl chloride at room temperature and then the mixture was heated under reflux for 3 hours. The reaction mixture was allowed to attain room temperature, and then concentrated under reduced pressure, combined with water and extracted with ethyl acetate. The extracted layers were washed with saturated brine, then dried over anhydrous magnesium sulfate and concentrated to give 47.0 g of 4-acetoxy-3-t-butylphenol as a colorless oil (quantitative).
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.